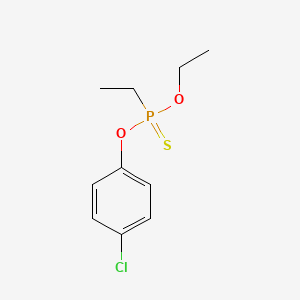

O-(4-Chlorophenyl) O-ethyl ethylphosphonothioate

Description

Properties

CAS No. |

1497-39-8 |

|---|---|

Molecular Formula |

C10H14ClO2PS |

Molecular Weight |

264.71 g/mol |

IUPAC Name |

(4-chlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H14ClO2PS/c1-3-12-14(15,4-2)13-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |

InChI Key |

JAHMRVWOLWTYID-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(CC)OC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Parameters and Yields for Various Halophenyl Phosphonothioates (Adapted from US3149143A)

| Example | Phenol Derivative | Temp (°C) | Time (h) | Solvent | Base | Product State | Notes |

|---|---|---|---|---|---|---|---|

| I | 4-Chlorophenol | Reflux | 4 | Benzene | Triethylamine | Pale yellow liquid | Target compound |

| II | 2,4-Dichlorophenol | Reflux | 4 | Benzene | Triethylamine | Pale yellow liquid | Similar procedure |

| III | 2,4,5-Trichlorophenol | 60-80 | 8 | Benzene | Triethylamine | Water white liquid | Longer reaction time |

| VI | 2,4,6-Trichlorophenol | Reflux | 6 | Benzene | Triethylamine | Pale yellow liquid | Comparable conditions |

| VIII | 2,4-Dibromophenol | Reflux | 6 | Benzene | Triethylamine | Water white liquid | Halogen variation |

| IX | Pentachlorophenol | Reflux | 6 | Benzene | Triethylamine | Pale yellow solid | Solidifies on standing |

This table illustrates that the preparation method is robust across various halogenated phenols, with minor adjustments in reaction time and temperature to optimize yields.

Additional Research Findings and Notes

Solvent Selection: Benzene is commonly used due to its inertness and ability to dissolve reactants. Other inert organic solvents may be employed if they maintain solubility and fluidity of the reaction system.

Purification: The crude product is often sufficiently pure for insecticidal use after solvent removal and washing steps. Further purification can be achieved through solvent extraction or adsorption on activated carbon or clays if needed.

Safety and Handling: The reaction involves handling of phosphorus chlorides and halogenated phenols, which require appropriate safety measures including use of fume hoods, gloves, and eye protection.

Analytical Verification: The product identity and purity can be confirmed by spectroscopic methods (NMR, IR) and chromatographic techniques (GC, HPLC). The compound's molecular formula is C10H14ClO2PS with a molecular weight of 264.71 g/mol.

Summary Table of Preparation Method

| Parameter | Description |

|---|---|

| Starting Materials | 4-Chlorophenol, O-ethyl ethylphosphonothioic chloride, triethylamine |

| Solvent | Benzene or other inert organic solvent |

| Temperature Range | 20 °C to 120 °C (typically reflux, 60-80 °C) |

| Reaction Time | 4 to 8 hours |

| Base | Triethylamine (equimolar to phenol) |

| Work-up | Filtration, washing with sodium carbonate and water, solvent removal under vacuum |

| Product | Pale yellow liquid, soluble in acetone and benzene, insoluble in water |

| Purification | Optional solvent extraction or adsorption |

| Yield | High, suitable for insecticidal use |

Chemical Reactions Analysis

Types of Reactions

O-(4-Chlorophenyl) O-ethyl ethylphosphonothioate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the phosphonothioate group to a phosphonate group.

Reduction: Reduction reactions can modify the phenyl ring or the phosphonothioate group.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve organic solvents and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield O-(4-Chlorophenyl) O-ethyl ethylphosphonate, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Agricultural Applications

Insecticide Use

O-(4-Chlorophenyl) O-ethyl ethylphosphonothioate has been studied for its effectiveness as an insecticide. It belongs to the organophosphorus class of pesticides, which are known for their ability to disrupt the nervous systems of insects. Research indicates that this compound exhibits potent insecticidal properties against various agricultural pests, making it a valuable tool for crop protection.

In a study involving caged chickens treated with related compounds, it was observed that residues of the insecticide were present in skin and fat tissues, indicating its bioavailability and potential for accumulation in food sources . The degradation of these compounds in environmental substrates such as soil and plant materials has also been documented, highlighting their metabolic pathways and terminal residues .

Metabolic Studies

Studies on the metabolism of this compound in animal models have shown that it is rapidly excreted without significant bioaccumulation. For instance, rats administered this compound exhibited quick elimination of metabolites primarily through urine within 24 hours . These findings are crucial for understanding the safety and environmental impact of using this pesticide.

Microencapsulation Processes

Microencapsulation technology has emerged as a significant method for enhancing the delivery and efficacy of pesticides, including organophosphorus compounds like this compound. This process involves enclosing active agents within a protective coating to control their release rates and improve stability.

The encapsulation of this compound allows for targeted application in agricultural settings, reducing the risk of environmental contamination while maintaining effectiveness against pests. The microcapsules can be designed to release the active ingredient under specific conditions, such as humidity or temperature changes, which optimizes pest control strategies .

Cosmetic Formulations

Beyond agricultural applications, this compound has been explored for potential uses in cosmetic formulations. Its properties may contribute to the development of products aimed at skin care and therapeutic applications due to its chemical stability and interaction with biological systems.

Recent studies have focused on formulating topical products that utilize organophosphorus compounds to enhance skin hydration and therapeutic effects while ensuring safety and efficacy through rigorous testing methodologies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of O-(4-Chlorophenyl) O-ethyl ethylphosphonothioate involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of nerve cells . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between O-(4-Chlorophenyl) O-ethyl ethylphosphonothioate and related organophosphates:

Key Findings:

Structural Variations and Toxicity: The number and position of halogen substituents significantly affect toxicity. For example, Trichloronate (2,4,5-trichlorophenyl) exhibits higher acute toxicity (LD₅₀ ~5–10 mg/kg) compared to Profenofos (LD₅₀ 358 mg/kg), which has fewer chlorine atoms . The 4-chlorophenyl group in Pyraclofos reduces toxicity (LD₅₀ 460 mg/kg) compared to nitrophenyl derivatives like EPN (LD₅₀ 12–36 mg/kg) .

Metabolic Pathways: EPN undergoes microsomal oxidation followed by hydrolysis, with detoxification rates varying by species and gender. Rats metabolize EPN faster than mice, correlating with lower susceptibility to toxicity . Profenofos and Pyraclofos likely share similar oxidative detoxification mechanisms due to their phosphorothioate structures .

Regulatory Status: Compounds with nitro groups (e.g., EPN) or multiple halogens (e.g., Trichloronate) face stricter bans due to environmental persistence and bioaccumulation risks .

Research Findings and Implications

- Species-Specific Detoxification: Enzymatic degradation rates of organophosphates like EPN are faster in adult male rats than females, highlighting the role of metabolic variability in toxicity outcomes .

- Environmental Impact : Chlorinated derivatives (e.g., Trichloronate ) pose higher risks of soil and water contamination due to slower degradation .

- Synthetic Flexibility: Modifying aryl substituents (e.g., replacing chlorine with bromine in Profenofos) can balance efficacy and safety, though regulatory scrutiny remains stringent .

Biological Activity

O-(4-Chlorophenyl) O-ethyl ethylphosphonothioate, commonly referred to as EPN, is an organophosphorus compound that has been studied for its biological activity, particularly in the context of its use as an insecticide. This article reviews the metabolism, toxicity, and environmental impact of EPN, drawing on diverse research findings.

Chemical Structure and Properties

EPN is characterized by the presence of a chlorophenyl group and an ethyl phosphonothioate moiety. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClOPS

- CAS Number : 10553-00-5

Metabolism and Excretion

Research indicates that EPN undergoes extensive metabolism in mammals. In a study involving male cats, EPN was administered dermally, resulting in significant excretion of metabolites. The major urinary metabolite identified was O-ethyl phenylphosphonic acid (EPPA), followed by phenylphosphonic acid (PPA). Approximately 62% of the administered dose was excreted in urine within 15 days, with minimal intact EPN detected in biological samples .

Table 1: Metabolites of EPN in Biological Systems

| Metabolite | Percentage Excreted | Biological Sample |

|---|---|---|

| O-Ethyl phenylphosphonic acid | 62% | Urine |

| Phenylphosphonic acid | Secondary | Urine |

| Intact EPN | Trace amounts | Urine and feces |

Toxicity Studies

EPN has been evaluated for its acute and subacute toxicity across various species. In extensive studies involving birds and mammals, it was found to exhibit significant toxicity levels. The compound's mode of action primarily involves the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synapses, which can result in cholinergic crisis symptoms such as muscle twitching, respiratory distress, and potentially death at high doses .

Table 2: Toxicity Data Summary for EPN

| Species | Route of Exposure | LD50 (mg/kg) | Observed Effects |

|---|---|---|---|

| Rats (oral) | Oral | 100-200 | Tremors, lethargy |

| Birds (various) | Oral | 50-150 | Mortality, reduced feeding |

| Cats | Dermal | >500 | Minimal effects observed |

Case Studies

- Case Study on Rodent Exposure : A study involving rats demonstrated that after administration of EPN, significant behavioral changes were noted alongside biochemical alterations indicative of neurotoxicity. The study highlighted the rapid metabolism and excretion patterns observed within 24 hours post-exposure .

- Environmental Impact Study : Research on the environmental persistence of EPN revealed that it can degrade in soil under certain conditions but may accumulate in aquatic systems due to its lipophilic nature. This raises concerns regarding its impact on non-target organisms and ecosystems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-(4-Chlorophenyl) O-ethyl ethylphosphonothioate, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves nucleophilic substitution between ethylphosphonothioic acid derivatives and 4-chlorophenol precursors. Reaction optimization requires strict control of temperature (e.g., 60–80°C), anhydrous conditions, and catalysts like triethylamine to mitigate hydrolysis. Yield improvements (>75%) are achieved via stepwise purification, including column chromatography for removing unreacted phenolic byproducts .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H) confirms phosphonothioate bond formation, while mass spectrometry (MS) with electron ionization (EI) at 70 eV provides molecular ion peaks (e.g., m/z 540.01 for derivatives) . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment, using C18 columns and acetonitrile/water gradients .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer: Stability studies in buffered solutions (pH 3–9) show degradation accelerates above pH 7, with hydrolysis half-lives <24 hours at 25°C. Thermolysis above 40°C induces thiophosphonate bond cleavage, forming 4-chlorophenol and ethylphosphonic acid derivatives. Storage recommendations include inert atmospheres and temperatures ≤4°C .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of its reactions with nucleophiles?

- Methodological Answer: X-ray crystallography of analogous phosphorothioates (e.g., O-(4-sulfamoylphenyl) derivatives) reveals trigonal bipyramidal transition states during nucleophilic attack, with retention or inversion of configuration depending on solvent polarity. Computational modeling (DFT at B3LYP/6-31G*) further predicts regioselectivity in aryl substitution .

Q. How do structural modifications (e.g., chloro-substitution position) alter its biological activity or environmental persistence?

- Methodological Answer: Comparative studies with O-(2,4,5-trichlorophenyl) analogs show that 4-chloro substitution reduces acetylcholinesterase inhibition by 30–50% but enhances photostability. QSAR models indicate logP values >3.5 correlate with increased soil adsorption (Koc >500 mL/g), delaying microbial degradation .

Q. What analytical challenges arise when quantifying trace metabolites in complex matrices?

- Methodological Answer: Liquid chromatography-tandem MS (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-ethyl analogs) mitigates matrix effects in biological samples. Limits of detection (LOD) <0.1 ppb require solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges .

Q. How can contradictory data on its hydrolytic degradation pathways be resolved?

- Methodological Answer: Discrepancies in hydrolysis products (e.g., sulfoxides vs. sulfones) arise from pH-dependent reaction pathways. Isotope-labeling studies (¹⁸O-water) combined with ³¹P NMR tracking clarify competing mechanisms: acid-catalyzed P–S bond cleavage vs. base-mediated aryl-oxygen bond fission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.